4-(3-Methylbenzoyl)isoquinoline
Overview
Description
4-(3-Methylbenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The compound this compound has gained attention due to its potential biological activity and therapeutic applications.
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 4-(3-methylbenzoyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with proteins or other biological macromolecules .
Biochemical Pathways
For instance, they are involved in the biosynthesis of benzylisoquinoline alkaloids, a process that includes multiple methylation steps . Additionally, isoquinolines can participate in reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
Isoquinolines, in general, are known for their stability and resistance to metabolic degradation .
Result of Action
Isoquinolines and their derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron reagents like this compound, is known to be influenced by the reaction conditions . Additionally, the synthesis of isoquinoline derivatives can be performed under both metal-catalyzed and catalyst-free conditions, indicating the compound’s stability under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzoyl)isoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates as dienophiles . This reaction provides a versatile route to isoquinoline derivatives, including this compound.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as catalyst-free processes in water, has been explored to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and brominated isoquinoline compounds .
Scientific Research Applications
4-(3-Methylbenzoyl)isoquinoline has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substitution, known for their enhanced biological activity.
Uniqueness
4-(3-Methylbenzoyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
isoquinolin-4-yl-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFZXGHRJGEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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